2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid
Description
This compound is a structurally complex small molecule featuring a 2,4-diamino-pteridin-6-ylmethyl core, a but-3-ynyl linker, a benzoylamino group, and a pentanedioic acid moiety. The pteridinylmethyl group may mimic folate analogs, enabling competitive inhibition of PSMA’s enzymatic function, while the pentanedioic acid tail could enhance solubility and binding affinity to PSMA’s glutamate-binding site. This compound’s structural framework aligns with small-molecule PSMA inhibitors, which are explored for diagnostic and therapeutic applications in oncology.
Properties
IUPAC Name |
2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSBUKJUDHAQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861383 | |
| Record name | N-{4-[1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pralatrexate is synthesized through a series of chemical reactions starting from 10-propargyl-10-methoxycarbonyl-4-deoxy-4-amino-10-deaza pteroic acid methyl ester. The synthetic route involves saponification, decarboxylation, and reactions with L-diethyl glutamate, followed by another saponification step to yield the final product . Industrial production methods focus on optimizing yield and purity, often achieving a purity level of over 90% .
Chemical Reactions Analysis
Pralatrexate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for pralatrexate due to its stable structure.
Substitution: Pralatrexate can undergo substitution reactions, particularly at the pteridine ring.
Polyglutamylation: Catalyzed by folylpolyglutamate synthetase, this reaction increases the cellular retention of pralatrexate.
Common reagents include folylpolyglutamate synthetase for polyglutamylation and various solvents for purification steps. Major products formed include polyglutamylated derivatives, which have enhanced cellular retention and efficacy .
Scientific Research Applications
Pralatrexate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study antifolate mechanisms.
Biology: Helps in understanding folate metabolism and transport.
Industry: Used in the development of new antifolate drugs and combination therapies.
Mechanism of Action
Pralatrexate exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for converting dihydrofolate to tetrahydrofolate, a form of folate required for DNA synthesis . It has a high affinity for the reduced folate carrier, which is overexpressed in cancer cells, leading to increased drug uptake and retention . This selective uptake makes pralatrexate more effective in targeting cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs, target specificity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Similar Compounds
Key Findings and Differentiation
Core Structure and Target Specificity: The target compound and [] analogs share a pteridinylmethyl core, which distinguishes them from quinazolin-based antifolates ([]). The pteridin scaffold is critical for mimicking folate, a PSMA substrate, whereas quinazolin derivatives typically target dihydrofolate reductase (DHFR) . Unlike monoclonal antibodies (e.g., J591 in []), which bind extracellular PSMA epitopes, the target compound likely inhibits intracellular enzymatic activity via competitive binding to the folate hydrolase domain .
The but-3-ynyl linker introduces rigidity, possibly reducing metabolic degradation compared to flexible alkyl chains in other analogs.
In contrast, small molecules like the target compound may penetrate solid tumors more effectively. The pentanedioic acid moiety mimics glutamate, a PSMA substrate, suggesting a dual role in binding and enzymatic inhibition, unlike sulfonamide-based compounds ([]) or penicillin derivatives ([]), which lack PSMA specificity.
Therapeutic Implications: PSMA expression in prostate cancer and tumor neovasculature ([]) positions this compound as a candidate for theranostic applications (e.g., PSMA-targeted radioligands). Its structural uniqueness may reduce off-target effects compared to broader-spectrum antifolates ([]).
Biological Activity
2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid, a compound with significant structural complexity, has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure includes a pteridine moiety, which is known for its role in various biochemical pathways, particularly those involving folate metabolism.
The biological activity of this compound is primarily attributed to its interaction with key enzymes in the folate pathway. The pteridine structure is reminiscent of dihydrofolate reductase (DHFR) inhibitors, which are crucial in cancer treatment. Inhibition of DHFR leads to disrupted DNA synthesis and cell proliferation in rapidly dividing cells such as cancer cells.
Key Mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) : The compound's structural similarity to folate allows it to competitively inhibit DHFR, leading to decreased levels of tetrahydrofolate and subsequently impaired nucleotide synthesis.
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through activation of intrinsic pathways.
Biological Assays and Efficacy
The biological activity has been evaluated through various in vitro and in vivo assays. Here are notable findings:
Case Studies
Several studies have highlighted the biological activity of related compounds that share structural features with this compound:
- Study on Tumor Cell Lines :
- Mechanistic Insights :
- Resistance Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
